Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Distinct MRM Quantification
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 provides a nominal mass increase of 6 Da relative to the unlabeled metabolite (C19H25NO2, MW 299.41), resulting from deuterium incorporation at the isopropyl group (C3H1 vs C3D6H1) [1]. This mass shift enables distinct MRM transitions—for reference, the analogous 5-hydroxymethyl tolterodine-d14 standard yields m/z 356.2→223.1 compared to unlabeled m/z 342.2→223.1, demonstrating a +14 Da differential [2]. The labeled analog co-elutes with the target analyte under optimized LC conditions, compensating for matrix effects and ionization variability .
| Evidence Dimension | Mass spectrometric m/z (precursor → product ion) differential |
|---|---|
| Target Compound Data | +6 Da vs unlabeled metabolite (nominal mass shift) |
| Comparator Or Baseline | Unlabeled 5-hydroxymethyl desisopropyl tolterodine (0 Da differential) |
| Quantified Difference | +6 Da (hexadeuterium labeling); distinct MS/MS channel |
| Conditions | LC-MS/MS electrospray ionization positive mode |
Why This Matters
The +6 Da mass shift prevents ion suppression cross-talk and enables accurate quantification without interference from endogenous metabolite signals.
- [1] PubChem. rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Molecular Formula and Weight Data. PubChem CID 45039465. View Source
- [2] Liang Y, et al. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. J Pharm Anal. 2013;3(6):489-499. View Source
